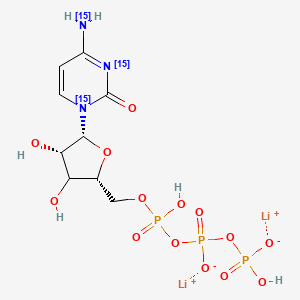
Cytidine-5'-triphosphate-15N3 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine-5’-triphosphate-15N3 (dilithium) is a nucleoside triphosphate that serves as a building block for nucleotides and nucleic acids. It is labeled with the stable isotope nitrogen-15, which makes it useful in various scientific research applications. This compound is essential in the biosynthesis of nucleic acids and lipids, playing a crucial role in cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate-15N3 (dilithium) is synthesized through a series of chemical reactions starting from uridine-5’-triphosphate. The key enzyme involved in this process is cytidine triphosphate synthase, which catalyzes the conversion of uridine-5’-triphosphate to cytidine-5’-triphosphate . The reaction conditions typically involve the use of specific buffers and controlled pH levels to ensure the stability and efficiency of the synthesis.
Industrial Production Methods
Industrial production of cytidine-5’-triphosphate-15N3 (dilithium) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress cytidine triphosphate synthase, thereby increasing the yield of the desired product. The fermentation broth is then subjected to various purification steps, including chromatography and crystallization, to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Cytidine-5’-triphosphate-15N3 (dilithium) undergoes several types of chemical reactions, including:
Phosphorylation: Addition of phosphate groups.
Hydrolysis: Breaking down into smaller molecules by the addition of water.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include various phosphate donors, water, and specific enzymes such as kinases and phosphatases. The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal activity of the enzymes involved .
Major Products Formed
The major products formed from these reactions include cytidine monophosphate, cytidine diphosphate, and various phosphorylated derivatives. These products are essential intermediates in the biosynthesis of nucleic acids and other biomolecules .
Aplicaciones Científicas De Investigación
Cytidine-5’-triphosphate-15N3 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantifying metabolic pathways.
Biology: Essential for studying nucleotide metabolism and nucleic acid synthesis.
Medicine: Investigated for its potential role in antiviral and anticancer therapies.
Industry: Used in the production of nucleic acid-based products and as a research tool in biotechnology
Mecanismo De Acción
Cytidine-5’-triphosphate-15N3 (dilithium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into nucleic acids during DNA and RNA synthesis, thereby playing a crucial role in cellular replication and transcription. The molecular targets include cytidine triphosphate synthase and various polymerases .
Comparación Con Compuestos Similares
Similar Compounds
Cytidine-5’-triphosphate: The non-labeled version of the compound.
Cytidine-5’-triphosphate-13C: Labeled with carbon-13.
Cytidine-5’-triphosphate-d14: Deuterium-labeled version
Uniqueness
Cytidine-5’-triphosphate-15N3 (dilithium) is unique due to its nitrogen-15 labeling, which provides distinct advantages in tracing and quantifying metabolic pathways. This stable isotope labeling allows for more precise and accurate measurements in various research applications .
Propiedades
Fórmula molecular |
C9H14Li2N3O14P3 |
|---|---|
Peso molecular |
498.1 g/mol |
Nombre IUPAC |
dilithium;[[[(2R,4S,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i10+1,11+1,12+1;; |
Clave InChI |
OFXQOIVYFQDFTK-IBHIIGERSA-L |
SMILES isomérico |
[Li+].[Li+].C1=C[15N](C(=O)[15N]=C1[15NH2])[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
SMILES canónico |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





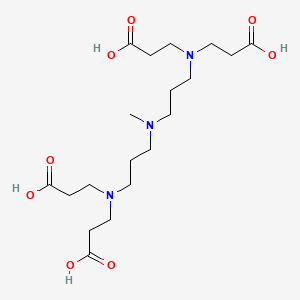
![N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide](/img/structure/B15135303.png)
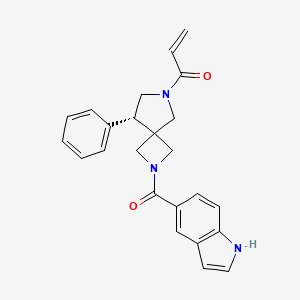


![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
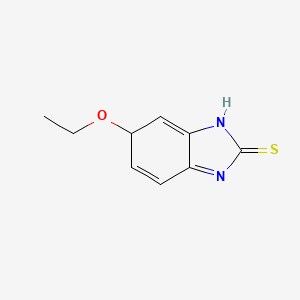
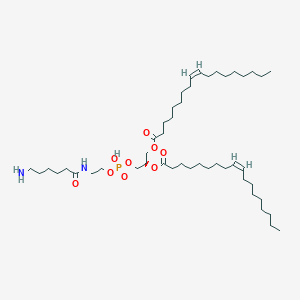
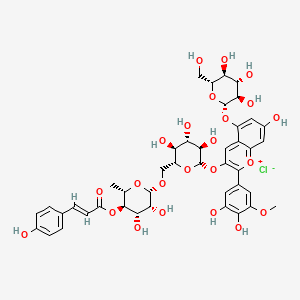
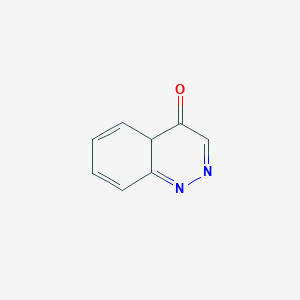
![Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate](/img/structure/B15135372.png)
